molecular formula C6H12O2 B166239 Isopropyl glycidyl ether CAS No. 4016-14-2

Isopropyl glycidyl ether

Cat. No. B166239
CAS RN: 4016-14-2
M. Wt: 116.16 g/mol
InChI Key: NWLUZGJDEZBBRH-UHFFFAOYSA-N
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Description

Isopropyl glycidyl ether (IGE) is a colorless liquid . It is also known by other names such as 1,2-Epoxy-3-isopropoxypropane, 2,3-Epoxypropyl isopropyl ether, Isopropyl epoxypropyl ether, and Glycidyl isopropyl ether .


Synthesis Analysis

The synthesis of ethers like Isopropyl glycidyl ether often involves the Williamson Ether Synthesis, which proceeds by an SN2 reaction of an alkoxide nucleophile with an alkyl halide . Another method is alkoxymercuration of alkenes . More specific synthesis methods and reactions involving Isopropyl glycidyl ether might be found in specialized literature .


Molecular Structure Analysis

The molecular formula of Isopropyl glycidyl ether is C6H12O2 . The IUPAC name is 2-(propan-2-yloxymethyl)oxirane . More detailed structural analysis can be obtained using techniques like infrared (IR) spectroscopy and NMR .


Chemical Reactions Analysis

Ethers like Isopropyl glycidyl ether can act as bases, forming salts with strong acids and addition complexes with Lewis acids . They may react violently with strong oxidizing agents . In other reactions, which typically involve the breaking of the carbon-oxygen bond, ethers are relatively inert .


Physical And Chemical Properties Analysis

Isopropyl glycidyl ether is a colorless liquid with a molecular weight of 116.16 g/mol . It is highly flammable and water-soluble . The flash point is 92°F .

Scientific Research Applications

Wood Modification

Isopropyl glycidyl ether has been utilized in modifying wood, such as China fir and maple. The etherification process with isopropyl glycidyl ether results in enhanced decay resistance and improved light stability of the wood. This modification makes the wood very resistant to brown-rot and white-rot fungi and protects it from photodiscoloration due to reduced formation of phenoxyl radicals upon UV irradiation (Hui-Ting Chang & Shang-Tzen Chang, 2006).

3D Printing Applications

In the field of 3D printing, isopropyl glycidyl ether-based polymers have been developed for use as inks. These polymers, which exhibit dual stimuli-responsive properties to both shear forces and temperature, are ideal for direct-write 3D printing systems due to their shear-thinning behavior and thermoreversible nature (Musan Zhang et al., 2015).

Polymer Synthesis

Isopropyl glycidyl ether has been used in the synthesis of functional polycarbonates. These polycarbonates, which are synthesized directly from CO2 and glycerol, exhibit stable thermal properties and are suitable for various applications due to their amorphous structure (J. Geschwind & H. Frey, 2013).

Drug Delivery Systems

Isopropyl glycidyl ether has been employed in the development of thermosensitive magnetic nanocarriers for controlled drug delivery. These nanocarriers show high adsorption capacity at low temperatures and controlled release at higher temperatures, making them promising for targeted drug delivery applications (A. Heidarinasab et al., 2016).

Polymer Coatings and Hydrogels

Functional poly(ethylene glycol) and isopropyl glycidyl ether-based random copolymers have been synthesized, offering potential in applications like thermoresponsive hydrogels and surface coatings for biomedical purposes (Christine Mangold et al., 2010).

Thermoresponsive Properties

Research on polyethers based on isopropyl glycidyl ether and other short-chain alkyl glycidyl ethers has demonstrated their potential as highly biocompatible and thermoresponsive materials. These polyethers can be tailored for specific biomedical applications due to their adjustable hydrophilicity and thermoresponsive behavior (R. Matthes & H. Frey, 2022).

Safety And Hazards

Exposure to Isopropyl glycidyl ether can cause mental confusion and moderate irritation of the eyes, skin, and respiratory tract . Chronic exposure can cause dermatitis and skin sensitization . It is highly flammable and may react violently with strong oxidizing agents .

properties

IUPAC Name

2-(propan-2-yloxymethyl)oxirane
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InChI

InChI=1S/C6H12O2/c1-5(2)7-3-6-4-8-6/h5-6H,3-4H2,1-2H3
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InChI Key

NWLUZGJDEZBBRH-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OCC1CO1
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Molecular Formula

C6H12O2
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DSSTOX Substance ID

DTXSID6025480
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Molecular Weight

116.16 g/mol
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Physical Description

Isopropyl glycidyl ether is a colorless liquid. (USCG, 1999), Colorless liquid; [NIOSH], COLOURLESS LIQUID., Colorless liquid.
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Boiling Point

261 °F at 760 mmHg (NTP, 1992), 137 °C @ 760 MM HG, 137 °C, 261 °F, 279 °F
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Flash Point

92 °F (NTP, 1992), 33 °C, 33 °C c.c., 92 °F
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), 18.8% IN WATER, SOL IN KETONES & ALCOHOLS, Solubility in water, g/100ml: 19, 19%
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Density

0.92 (USCG, 1999) - Less dense than water; will float, 0.9186 @ 20 °C/4 °C, Relative density (water = 1): 0.92, 0.92
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Vapor Density

4.15 (AIR= 1), Relative vapor density (air = 1): 4.15
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Vapor Pressure

9.4 mmHg at 77 °F (NTP, 1992), 9.4 [mmHg], 9.4 MM HG @ 25 °C, Vapor pressure, kPa at 25 °C: 1.25, 9 mmHg at 77 °F, (77 °F): 9 mmHg
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Product Name

Isopropyl glycidyl ether

Color/Form

MOBILE, COLORLESS LIQUID, Colorless liquid.

CAS RN

4016-14-2
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Record name GLYCIDYL ISOPROPYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Isopropyl glycidyl ether
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Isopropyl glycidyl ether
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Isopropyl glycidyl ether
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Isopropyl glycidyl ether
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Isopropyl glycidyl ether
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Isopropyl glycidyl ether

Citations

For This Compound
298
Citations
HT Chang, ST Chang - Bioresource Technology, 2006 - Elsevier
… after reacting wood with isopropyl glycidyl ether. Modified wood … The isopropyl glycidyl ether treatment of wood was effective in … In this study isopropyl glycidyl ether was used to etherify …
Number of citations: 62 www.sciencedirect.com
AT Royappa, N Dalal, MW Giese - Journal of applied polymer …, 2001 - Wiley Online Library
… the industrially used copolymerization of glycidol with other epoxide species, a series of copolymers of glycidol with various comonomers (epichlorohydrin, isopropyl glycidyl ether, 1,2-…
Number of citations: 19 onlinelibrary.wiley.com
AN Papadopoulos - Wood Research, 2008 - woodresearch.sk
… Samples (thirty replicates) were then vacuum immersed in neat isopropyl glycidyl ether with 5 % triethylamine for 1 h. The specimens in solution were then transferred to a flask set in an …
Number of citations: 3 www.woodresearch.sk
ABA Le - 2021 - search.proquest.com
… The goal of this work is to study hydrogels comprised of the poly (isopropyl glycidyl ether-block-polyethylene glycol-block-isopropyl glycidyl ether) triblock copolymer, poly (iPrGE-PEG-…
Number of citations: 2 search.proquest.com
H Jung, SE Gang, JM Kim, TY Heo, S Lee… - …, 2020 - ACS Publications
… -isopropyl glycidyl ether-b-ethylene oxide-b-ethyl glycidyl ether-co-isopropyl glycidyl ether) … polymerization of ethyl glycidyl ether and isopropyl glycidyl ether initiating from poly(ethylene …
Number of citations: 14 pubs.acs.org
TG Johnston, CR Fellin, A Carignano, A Nelson - Faraday Discussions, 2019 - pubs.rsc.org
… The letter designations (z = 6.4, y = 7.4, and x = 182) refer to the average number of isopropyl glycidyl ether, ethyl glycidyl ether, and ethylene oxide repeat units, respectively. …
Number of citations: 10 pubs.rsc.org
PMJ Bos, JJ Kolk, PC Noordam, C Hoeksema… - 1992 - hero.epa.gov
The literature available on allyl-glycidyl-ether (106923)(AGE) and isopropyl-glycidyl-ether (4016142) was reviewed with a view towards establishing a scientific basis for the setting of …
Number of citations: 1 hero.epa.gov
M Zhang, A Vora, W Han, RJ Wojtecki, H Maune… - …, 2015 - ACS Publications
… (23-25) Herein, we report dual stimuli-responsive hydrogels comprised of poly(isopropyl glycidyl ether)-block-poly(ethylene glycol)-block-poly(isopropyl glycidyl ether) (PiPrGE-b-PEG-b-…
Number of citations: 169 pubs.acs.org
JB Campos, AJ Martinez-Gómez… - Measurement …, 2019 - iopscience.iop.org
… The compounds studied in this work were of commercial origin: glycidol, isopropyl glycidyl ether, glycidyl butyrate and glycidyl methacrylate. All are liquid in standard conditions, and …
Number of citations: 9 iopscience.iop.org
CH Hine, JK Kodama, JS Wellington, MK Dunlap… - Arch. Indust …, 1956 - cabdirect.org
The glycidyl ethers studied were glycidol, diglycidyl ether (DGE), allyl glycidyl ether (AGE), isopropyl glycidyl ether (IGE), n-butyl glycidyl ether (BGE), plienyl glycidyl ether (PGE). In …
Number of citations: 31 www.cabdirect.org

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